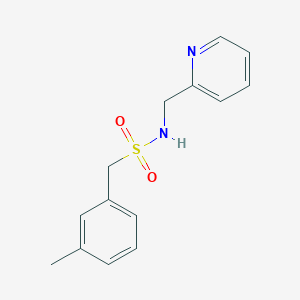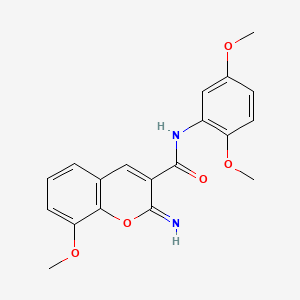![molecular formula C19H17F2N3O2 B4652103 1-[(2,4-difluorophenoxy)methyl]-N-(3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4652103.png)
1-[(2,4-difluorophenoxy)methyl]-N-(3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide
Übersicht
Beschreibung
1-[(2,4-difluorophenoxy)methyl]-N-(3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide, also known as DFP-10825, is a novel small-molecule inhibitor of the protein-protein interaction between the tumor suppressor protein p53 and its negative regulator MDM2. This compound has shown promising results in preclinical studies as a potential anticancer agent.
Wirkmechanismus
The mechanism of action of 1-[(2,4-difluorophenoxy)methyl]-N-(3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide is based on its ability to disrupt the interaction between p53 and MDM2, leading to the stabilization and activation of p53. This, in turn, results in the induction of downstream target genes involved in cell cycle arrest, DNA repair, and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to induce the expression of p53 target genes, including p21, Bax, and PUMA, in cancer cells. It also promotes the accumulation of p53 protein and the phosphorylation of serine 15 on p53, which are indicative of p53 activation. Moreover, this compound has been found to inhibit the growth of tumor xenografts in animal models, suggesting its potential as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-[(2,4-difluorophenoxy)methyl]-N-(3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide is its high selectivity for the p53-MDM2 interaction, which minimizes off-target effects. However, one limitation is its moderate potency, which may require higher doses for effective cancer treatment. In addition, the synthesis of this compound is complex and may limit its availability for research purposes.
Zukünftige Richtungen
1-[(2,4-difluorophenoxy)methyl]-N-(3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide has shown promising results in preclinical studies, but further research is needed to evaluate its safety and efficacy in clinical trials. In addition, the development of more potent and selective inhibitors of the p53-MDM2 interaction is an active area of research, which may lead to the discovery of new anticancer agents.
Conclusion
In summary, this compound is a novel small-molecule inhibitor of the p53-MDM2 interaction with potential therapeutic application in cancer treatment. Its mechanism of action involves the activation of p53 and the induction of downstream target genes involved in cell cycle arrest, DNA repair, and apoptosis. While this compound has shown promising results in preclinical studies, further research is needed to evaluate its safety and efficacy in clinical trials.
Wissenschaftliche Forschungsanwendungen
1-[(2,4-difluorophenoxy)methyl]-N-(3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide has been extensively studied in vitro and in vivo for its potential therapeutic application in cancer treatment. It has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has demonstrated excellent pharmacokinetic properties and good tolerability in animal models.
Eigenschaften
IUPAC Name |
1-[(2,4-difluorophenoxy)methyl]-N-(3,5-dimethylphenyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O2/c1-12-7-13(2)9-15(8-12)22-19(25)17-5-6-24(23-17)11-26-18-4-3-14(20)10-16(18)21/h3-10H,11H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJZEVZFVFLOOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=NN(C=C2)COC3=C(C=C(C=C3)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(2-methyl-4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4652038.png)
![N-butyl-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide](/img/structure/B4652041.png)

![N-(4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}phenyl)-2-methylpropanamide](/img/structure/B4652052.png)
![1-(4-chlorobenzyl)-4-(1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4652070.png)
![N'-[2-(4-methoxyphenyl)acetyl]hexanohydrazide](/img/structure/B4652073.png)
![methyl {6-chloro-7-[(2,4-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4652076.png)
![N-(5-{3-chloro-4-[(3-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4652077.png)

![2,5-dichloro-N-[3-(diethylamino)propyl]benzamide](/img/structure/B4652087.png)

![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4652108.png)
![5-{2-[3-(4-chlorophenoxy)propoxy]-5-nitrobenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4652109.png)